molecular formula C14H13F2N3O B7149732 N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide

N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide

Cat. No.: B7149732
M. Wt: 277.27 g/mol
InChI Key: VTJFKRHVTSWXNO-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide is a chemical compound that belongs to the class of benzamides It features a pyrimidine ring substituted with an ethyl group at the 2-position and a benzamide moiety substituted with two fluorine atoms and a methyl group

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-3-13-17-6-9(7-18-13)19-14(20)10-4-8(2)11(15)5-12(10)16/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJFKRHVTSWXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)C2=C(C=C(C(=C2)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoro-5-methylbenzoic acid with 2-ethylpyrimidine-5-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylpyrimidin-5-yl)-2,4-difluoro-5-methylbenzamide is unique due to the presence of both fluorine atoms and a methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. The ethyl group on the pyrimidine ring also contributes to its distinct properties .

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